5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine synthesis pathway
5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. This compound is a key intermediate in the manufacture of several pharmaceutically active compounds, most notably Gefitinib, an EGFR inhibitor used in cancer therapy. The synthesis is presented as a two-step process commencing from 5-fluoro-2-nitrophenol. The core transformations involve a Williamson ether synthesis to introduce the morpholinoethoxy sidechain, followed by a catalytic hydrogenation to reduce the nitro group to the target primary amine. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters, intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction and Strategic Importance
5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a critical building block in modern medicinal chemistry. Its structure is prominently featured as a key intermediate in the synthesis of Gefitinib ('Iressa'), a targeted therapy for non-small cell lung cancer.[1][2] The strategic placement of the fluoro, amino, and morpholinoethoxy groups on the phenyl ring allows for the subsequent construction of the quinazoline core of the final drug molecule.[3][4][5] An efficient and scalable synthesis of this intermediate is therefore of significant industrial and academic interest.
The synthetic strategy detailed herein is designed for reliability and scalability. It begins with commercially available starting materials and employs high-yielding, well-understood chemical transformations. The causality behind each experimental choice, from solvent selection to catalyst loading, is explained to provide a self-validating and trustworthy protocol.
Overall Synthesis Pathway
The synthesis is logically divided into two primary stages:
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Etherification: Formation of the ether linkage by reacting 5-fluoro-2-nitrophenol with 4-(2-chloroethyl)morpholine.
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Reduction: Conversion of the nitro-intermediate to the target phenylamine via catalytic hydrogenation.
The complete workflow is illustrated below.
Figure 2: Mechanism of the Williamson ether synthesis step.
Step 2: Nitro Group Reduction
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, often used to install an amine group.
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Mechanism: Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile. The reaction occurs on the surface of the palladium catalyst. Both the nitro compound and hydrogen gas adsorb onto the catalyst surface. The palladium facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the target amino group (-NH₂).
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Causality of Reagent Choice:
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Catalyst (Palladium on Carbon, Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur and is relatively robust. The typical loading is 5-10 mol%.
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Hydrogen Source (H₂ Gas): Hydrogen gas is the ideal reductant, as the only byproduct is water (formed from the oxygen atoms of the nitro group). The reaction is typically run under a positive pressure of hydrogen to ensure sufficient concentration at the catalyst surface.
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Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It solubilizes the starting nitro-intermediate and is inert to the reaction conditions. Its polarity also helps in the workup process.
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Detailed Experimental Protocols
Caution: These procedures should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine
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To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-fluoro-2-nitrophenol (78.5 g, 0.5 mol), 4-(2-chloroethyl)morpholine hydrochloride (93.0 g, 0.5 mol), potassium carbonate (207.3 g, 1.5 mol), and potassium iodide (4.15 g, 0.025 mol).
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Add N,N-Dimethylformamide (DMF, 500 mL) to the flask.
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Heat the reaction mixture to 80-85 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrophenol is consumed (typically 4-6 hours).
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into 2 L of ice-cold water with stirring.
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A yellow solid will precipitate. Continue stirring for 30 minutes.
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Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL).
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Dry the solid product in a vacuum oven at 50 °C to a constant weight.
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The product, 4-[2-(4-fluoro-2-nitrophenoxy)ethyl]morpholine, is obtained as a yellow crystalline solid.
Protocol 4.2: Synthesis of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
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To a 1 L hydrogenation vessel (Parr apparatus), add the 4-[2-(4-fluoro-2-nitrophenoxy)ethyl]morpholine (135 g, 0.5 mol) from the previous step and ethanol (500 mL).
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Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 6.75 g) to the vessel.
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Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi.
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Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40 °C.
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Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-5 hours when hydrogen consumption ceases.
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Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (2 x 100 mL).
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Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
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The resulting crude oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as an off-white to pale yellow solid.
Data Summary
| Parameter | Step 1 (Etherification) | Step 2 (Reduction) |
| Starting Material | 5-Fluoro-2-nitrophenol | 4-[2-(4-Fluoro-2-nitrophenoxy)ethyl]morpholine |
| Key Reagents | K₂CO₃, 4-(2-chloroethyl)morpholine HCl | H₂, 10% Pd/C |
| Solvent | DMF | Ethanol |
| Temperature | 80-85 °C | Room Temperature (~25-40 °C) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | ~95% | ~98% |
| Product Form | Yellow Crystalline Solid | Off-white Solid |
Conclusion
The synthetic route presented provides an efficient, high-yielding, and scalable method for the preparation of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. By employing well-understood reactions such as the Williamson ether synthesis and catalytic hydrogenation, this guide offers a reliable protocol for obtaining this crucial pharmaceutical intermediate. The detailed procedural steps and mechanistic rationale serve as a valuable resource for process development and laboratory-scale synthesis.
References
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CN102180844A : Gefitinib intermediate and preparation method of Gefitinib. Google Patents.
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US8350029B2 : Process for the preparation of gefitinib. Google Patents.
-
CN1850807A : Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
-
WO2013180403A1 : Process for preparing gefitinib and an intermediate used for preparing thereof. Google Patents.
-
CN103030599B : Gefitinib intermediate and preparation method thereof. Google Patents.
-
Chemguide : The preparation of phenylamine (aniline).
-
Save My Exams : Production & Reactions of Phenylamine.
-
Eureka | Patsnap : The preparation method of 5-fluoro-2-nitrophenol.
Sources
- 1. CN102180844A - Gefitinib intermediate and preparation method of Gefitinib - Google Patents [patents.google.com]
- 2. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 3. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]
- 4. WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof - Google Patents [patents.google.com]
- 5. CN103030599B - Gefitinib intermediate and preparation method thereof - Google Patents [patents.google.com]
